![molecular formula C14H12N4O3 B4730675 methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4730675.png)
methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Overview
Description
Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific cellular targets. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been reported to induce apoptosis, inhibit angiogenesis, and reduce inflammation in various disease models.
Advantages and Limitations for Lab Experiments
Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various disease models. However, the limitations of this compound include its limited solubility and stability, which may affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for the research on methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate. One of the potential applications of this compound is in the development of novel therapeutics for various diseases. Future research could focus on the optimization of the synthesis method, elucidation of the mechanism of action, and evaluation of the efficacy and safety of this compound in clinical trials.
Conclusion:
This compound is a chemical compound that has shown promising results in various fields of scientific research. This compound has potential applications in the development of novel therapeutics for various diseases. Future research could focus on the optimization of the synthesis method, elucidation of the mechanism of action, and evaluation of the efficacy and safety of this compound in clinical trials.
Scientific Research Applications
Methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
methyl 2-(7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-21-12(20)8-10-7-11(19)18-14(15-10)16-13(17-18)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZGPSVDMOZGJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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